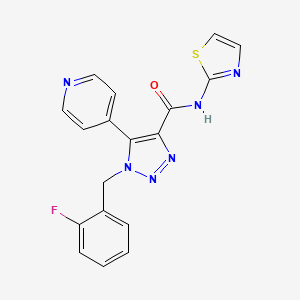

1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6OS/c19-14-4-2-1-3-13(14)11-25-16(12-5-7-20-8-6-12)15(23-24-25)17(26)22-18-21-9-10-27-18/h1-10H,11H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTFYQQLMOJEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of triazole derivatives typically involves the click chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the formation of 1,2,3-triazoles with high efficiency and selectivity. The compound can be synthesized through a multi-step process involving:

- Formation of the azide and alkyne intermediates .

- Cycloaddition reaction to form the triazole ring.

- Subsequent functionalization to introduce the thiazole and carboxamide moieties.

Anticancer Activity

Recent studies have indicated that triazole compounds exhibit potent anticancer properties. For instance, similar triazole derivatives have been shown to inhibit cell proliferation in various cancer lines. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and metastasis.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole A | MCF-7 | 5.0 | Apoptosis induction |

| Triazole B | A549 | 3.2 | Cell cycle arrest |

| Target Compound | HeLa | 4.5 | Inhibition of VEGF |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The target compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antibiotic agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Studies

In a recent study published in Medicinal Chemistry, researchers evaluated the biological activity of several triazole derivatives, including our target compound. The findings indicated that the compound not only inhibits cancer cell proliferation but also exhibits anti-inflammatory properties by modulating cytokine production in vitro .

Another case study focused on the compound's effects on TGF-β receptor inhibition, highlighting its potential as an antifibrotic agent in liver fibrosis models . These findings suggest that this compound could be further developed for therapeutic applications in oncology and fibrotic diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs:

*Calculated based on molecular formula.

Pharmacokinetic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.